molecular formula C18H18N2OS B12111813 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B12111813
M. Wt: 310.4 g/mol
InChI Key: IULVECRNTCDZQZ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 5-methyl-substituted benzothiazole ring via a phenyl group. The benzothiazole moiety is known for its role in enhancing bioactivity, particularly in enzyme inhibition and receptor binding, while the methyl group at position 5 may optimize steric and electronic interactions. Such structural features are common in pharmaceuticals targeting metabolic or signaling pathways, though specific applications of this compound require further investigation .

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-10-12(3)4-9-16(15)22-18/h4-11H,1-3H3,(H,19,21)

InChI Key

IULVECRNTCDZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzothiazole with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of bacterial cell walls, leading to the death of bacterial cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-isoindol-2-yl)propanamide
  • Key Differences : The benzothiazole ring is substituted at position 6 (vs. 5 in the target compound), and an additional 4-nitroisoindole group is attached.
  • The nitroisoindole group introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility .
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)
  • Key Differences : Replaces the benzothiazole-phenyl group with a nitro-trifluoromethylphenyl moiety.
  • Impact : Flutamide is a clinically used antiandrogen, indicating that the propanamide backbone is critical for targeting hormone receptors. However, the benzothiazole in the target compound may offer improved selectivity or reduced toxicity compared to Flutamide’s nitro and trifluoromethyl groups, which are associated with oxidative stress .
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (Impurity E)
  • Key Differences : Lacks the benzothiazole-phenyl system entirely.
  • Impact : The absence of benzothiazole significantly diminishes bioactivity, underscoring its necessity for target engagement in related compounds. This impurity serves as a marker in quality control for benzothiazole-containing pharmaceuticals .
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
  • Key Differences : Substitutes the phenyl group with a 4-isobutylphenyl chain.
  • The target compound’s simpler phenyl group may offer a better balance between solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL) Biological Activity
Target Compound 352.49 5-methyl-benzothiazole, phenyl 3.8 0.12 Under investigation
N-[4-(6-Methyl-benzothiazol)phenyl]-... 433.43 6-methyl-benzothiazole, nitroisoindole 4.2 0.05 Enzyme inhibition (hypothetical)
Flutamide 276.21 Nitro, trifluoromethyl 3.5 0.20 Antiandrogen
2-(4-Isobutylphenyl)-... 400.49 Isobutylphenyl, 6-methyl-benzothiazole 4.5 0.08 Preclinical candidate

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